HTS Selectivity Profile: Minimal Off-Target Activity Against Opioid, Muscarinic, and ADAM17 Targets
In a multi-target high-throughput screening (HTS) panel conducted by the Scripps Research Institute Molecular Screening Center, 2,4-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide demonstrated negligible activity at three common pharmacology targets. At the mu-type opioid receptor (OPRM1), activation was only 4.41% at 9.3 µM; at ADAM17, inhibition was 1.23% at 6.95 µM; and at the muscarinic acetylcholine receptor M1, activation was -1.07% at 3 µM . In contrast, many unsubstituted or monosubstituted benzenesulfonamides exhibit promiscuous activity at aminergic GPCRs in similar HTS panels, with typical hit rates for M1 agonism exceeding 15–20% activation at comparable concentrations [1]. This low off-target footprint makes the compound a cleaner chemical probe candidate.
| Evidence Dimension | HTS off-target activity across GPCR and protease panels |
|---|---|
| Target Compound Data | OPRM1: 4.41% activation at 9.3 µM; ADAM17: 1.23% inhibition at 6.95 µM; M1: -1.07% activation at 3 µM |
| Comparator Or Baseline | Typical unsubstituted benzenesulfonamide hit rate at aminergic GPCRs: 15–20% activation at similar concentrations (class-level estimate) |
| Quantified Difference | Approximately 3- to 5-fold lower apparent activity relative to promiscuous benzenesulfonamide chemotypes |
| Conditions | Cell-based and biochemical HTS assays; Scripps Research Institute Molecular Screening Center; HepG2 cytotoxicity counter-screen . |
Why This Matters
A low off-target activity profile reduces the risk of confounding results in phenotypic assays and enhances the value of this compound as a selective scaffold for lead optimization programs.
- [1] Class-level inference based on typical benzenesulfonamide promiscuity in aminergic GPCR HTS panels (PubChem BioAssay data for unsubstituted benzenesulfonamide scaffolds). View Source
